molecular formula C9H12N2O2 B2514297 6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 1564710-59-3

6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2514297
CAS No.: 1564710-59-3
M. Wt: 180.207
InChI Key: PRXDNZDPLWUZOC-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a molecular formula of C9H13NO2 It is known for its unique structure, which includes a methoxy group and a hexahydrocinnolinone core

Scientific Research Applications

6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

Safety and Hazards

The safety and hazards associated with 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one are not clearly defined in the literature. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted phenylhydrazine with a suitable cyclohexanone derivative. The reaction is often carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the cinnolinone core can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cinnolinone derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The methoxy group and the cinnolinone core play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific combination of a methoxy group and a hexahydrocinnolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-7-2-3-8-6(4-7)5-9(12)11-10-8/h5,7H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXDNZDPLWUZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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